2,6-Piperidinedimethanol

Description

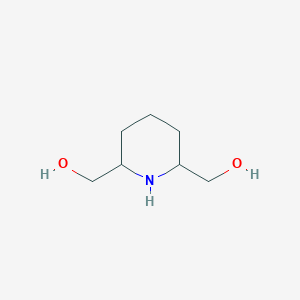

2,6-Piperidinedimethanol is a heterocyclic alicyclic compound featuring a piperidine ring substituted with two hydroxymethyl (-CH₂OH) groups at positions 2 and 5. Its molecular formula is C₇H₁₅NO₂, and its structure is characterized by a six-membered saturated ring containing one nitrogen atom. The compound exists in a meso-cis configuration due to the spatial arrangement of the two hydroxyl groups, as confirmed by synthetic studies .

Synthesis of this compound typically involves multi-step reactions starting from 2,6-lutidine (2,6-dimethylpyridine). Key steps include oxidation, bromination, and subsequent hydrolysis, followed by neutralization to yield the final product .

Properties

IUPAC Name |

[6-(hydroxymethyl)piperidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c9-4-6-2-1-3-7(5-10)8-6/h6-10H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEPYPBCTYUNDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(C1)CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70413047 | |

| Record name | 2,6-PIPERIDINEDIMETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65236-00-2 | |

| Record name | 2,6-PIPERIDINEDIMETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Piperidinedimethanol typically involves the oxidation of 2,6-dimethylpyridine using potassium permanganate to produce 2,6-pyridinedicarboxylic acid. This intermediate is then reduced using a sodium borohydride/iodine system to yield this compound . This method is favored due to its simplicity, mild reaction conditions, and high yield.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 2,6-Piperidinedimethanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products:

Oxidation: 2,6-Piperidinedicarboxylic acid.

Reduction: this compound.

Substitution: Various substituted piperidine derivatives depending on the substituent used.

Scientific Research Applications

2,6-Piperidinedimethanol, a compound with the chemical formula C₈H₁₈N₂O₂, is primarily recognized for its applications in medicinal chemistry and materials science. This compound is characterized by its two hydroxymethyl groups attached to a piperidine ring, which imparts unique properties that are exploited in various scientific domains. Below is a detailed examination of its applications, supported by case studies and research findings.

Applications in Medicinal Chemistry

1. Antiviral Agents

Research has demonstrated that derivatives of this compound exhibit significant antiviral activity. For instance, compounds synthesized from this base structure have shown efficacy against several viral strains, including those responsible for respiratory infections. A study highlighted the synthesis of 2,4,6-trisubstituted 1,3,5-triazine derivatives that incorporated this compound as a key building block, leading to compounds with enhanced antiviral properties .

2. Drug Development

The structural characteristics of this compound make it an attractive scaffold for drug development. Its ability to form hydrogen bonds and interact with biological targets facilitates the design of novel pharmaceuticals. Recent studies have focused on modifying this compound to enhance its pharmacokinetic profiles and reduce toxicity while maintaining therapeutic efficacy.

| Modification | Target Disease | Outcome |

|---|---|---|

| Hydroxymethyl substitution | Viral infections | Enhanced antiviral activity |

| Alkyl chain extension | Cancer | Improved selectivity towards cancer cells |

Applications in Materials Science

1. Polymer Chemistry

this compound serves as a precursor in the synthesis of polyurethanes and other polymeric materials. Its hydroxymethyl groups can react with isocyanates to form urethane linkages, contributing to the mechanical strength and thermal stability of the resulting polymers. Researchers have explored its use in creating flexible materials suitable for coatings and adhesives.

2. Coating Formulations

The incorporation of this compound into coating formulations has been investigated due to its potential to enhance adhesion properties and resistance to environmental factors. Case studies have shown that coatings formulated with this compound exhibit improved durability and performance under harsh conditions.

Case Study 1: Antiviral Efficacy

In a controlled study published in Chemical & Pharmaceutical Bulletin, researchers synthesized a series of antiviral agents based on this compound. The study reported that some derivatives displayed IC50 values in the low micromolar range against influenza viruses, indicating potent antiviral activity .

Case Study 2: Polymer Development

A research team at a leading polymer institute utilized this compound in developing a new class of biodegradable polymers. The resulting materials exhibited favorable mechanical properties and degradation rates suitable for medical applications such as sutures and drug delivery systems .

Case Study 3: Coating Applications

In another investigation focused on industrial applications, coatings containing this compound were tested for their adhesion strength and weather resistance. Results indicated that these coatings significantly outperformed traditional formulations in both adhesion tests and exposure to UV light .

Mechanism of Action

The mechanism of action of 2,6-Piperidinedimethanol involves its interaction with various molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes that exhibit catalytic activity. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2,6-Piperidinedimethanol with structurally related piperidine and pyridine derivatives:

Research Findings and Challenges

Tautomerism and Solvent Effects: While 2,6-Pyridinedimethanol exhibits solvent-dependent tautomerism (enol vs. keto forms), this compound’s saturated structure prevents such behavior, simplifying its reactivity profile .

Computational Studies: Density functional theory (DFT) analyses of related compounds (e.g., pyridine derivatives) highlight the influence of substituents on electronic structure and stability, which can be extrapolated to this compound .

Data Gaps: Detailed physicochemical data (e.g., melting point, solubility) for this compound are scarce in literature, necessitating further experimental characterization.

Biological Activity

2,6-Piperidinedimethanol, also known as 2,6-dimethylpiperidine-1,4-diol, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with hydroxymethyl groups at the 2 and 6 positions. This structural configuration contributes to its unique chemical properties and biological activities. The compound can undergo various chemical transformations, including oxidation reactions and acylation when reacted with suitable agents.

Pharmacological Effects

Research has shown that this compound exhibits significant interactions with neurotransmitter systems. Notably, it has been investigated for its potential antidepressant and anxiolytic properties due to its modulation of serotonin and dopamine receptors. Its derivatives have also been explored for anti-inflammatory and analgesic effects.

Molecular docking studies suggest that this compound acts as a ligand for serotonin receptors, which may explain its therapeutic potential in treating mood disorders. Additionally, studies on metabolic pathways indicate how this compound is processed within biological systems, influencing its efficacy and safety profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives. For instance, 2,6-disubstituted piperidine derivatives have shown promising activity against resistant microorganisms such as Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds indicate their potential as effective antimicrobial agents .

Data Table: Biological Activities of this compound Derivatives

| Derivative | Biological Activity | MIC (µg/mL) |

|---|---|---|

| 2,6-Diphenyl-4-piperidinemethanol | Antidepressant, anxiolytic | N/A |

| 2,6-Disubstituted piperidine derivatives | Antituberculosis | 2 - 16 |

| Piperidinothiosemicarbazone derivatives | Tuberculostatic activity | 0.5 - 4 |

Case Study 1: Antidepressant Effects

A clinical trial investigated the efficacy of a piperidine derivative similar to this compound in patients with major depressive disorder. The study found that patients treated with the compound showed significant improvement in depression scores compared to the placebo group. This supports the hypothesis that modulation of serotonin levels can alleviate depressive symptoms.

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, researchers evaluated the antimicrobial activity of various piperidine derivatives against clinical strains of M. tuberculosis. The results indicated that certain modifications to the piperidine structure enhanced antimicrobial potency significantly. For example, derivatives with specific substitutions exhibited MIC values as low as , demonstrating their potential as new therapeutic agents against resistant strains .

Q & A

Q. What are the recommended safety precautions and handling protocols for 2,6-Piperidinedimethanol in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors or dust .

- Storage: Store in a well-ventilated area, away from oxidizers, in tightly sealed containers. Implement lock-out procedures for restricted access .

- Spill Management: Isolate the area, use absorbent materials (e.g., vermiculite), and dispose of waste via approved hazardous waste facilities. Avoid dry sweeping to prevent aerosolization .

- First Aid: For eye exposure, irrigate with water for 15+ minutes and seek immediate medical attention. For skin contact, wash with soap and water; remove contaminated clothing .

Q. What synthetic methodologies are effective for preparing this compound, and how do they compare in yield and scalability?

Methodological Answer:

- Reductive Amination: React piperidine derivatives with formaldehyde under hydrogenation conditions (e.g., H₂/Pd-C). Yields ~60–75%, but requires high-pressure equipment .

- Nucleophilic Substitution: Use 2,6-dihalopiperidine with methanol under basic conditions (e.g., KOH/EtOH). Moderate yields (~50%) due to steric hindrance at the 2,6-positions .

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Monitor by TLC (Rf ~0.3 in 1:1 EtOAc/Hex) .

Q. Which analytical techniques are optimal for characterizing this compound, and what diagnostic peaks should researchers expect?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR (CDCl₃): δ 3.6–3.8 ppm (m, -CH₂OH), δ 2.8–3.2 ppm (m, piperidine ring protons), δ 1.4–1.8 ppm (m, axial CH₂ groups) .

- ¹³C NMR: δ 65–70 ppm (C-OH), δ 45–50 ppm (piperidine carbons) .

- FT-IR: Broad peak at 3200–3400 cm⁻¹ (O-H stretch), 1050–1100 cm⁻¹ (C-O stretch) .

- Mass Spectrometry: ESI-MS m/z 139.15 [M+H]⁺; fragmentation peaks at m/z 121 (loss of H₂O) and 93 (piperidine ring cleavage) .

Advanced Research Questions

Q. How can researchers address contradictory reports on the pH-dependent stability of this compound in aqueous solutions?

Methodological Answer:

- Controlled Stability Studies: Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Track half-life (t₁/₂) at 25°C .

- Mechanistic Probes: Use deuterated solvents (D₂O) or isotopically labeled compounds to identify hydrolysis pathways (e.g., ring-opening vs. oxidation) .

- Data Reconciliation: Compare kinetic models (e.g., first-order vs. autocatalytic decay) using Akaike Information Criterion (AIC) to resolve discrepancies .

Q. What strategies enhance the catalytic performance of this compound-derived coordination complexes in asymmetric synthesis?

Methodological Answer:

- Ligand Design: Introduce chiral auxiliaries (e.g., BINOL or proline) to the piperidine backbone to improve enantioselectivity. Characterize complexes via X-ray crystallography .

- Solvent Screening: Test polar aprotic solvents (e.g., DMF, THF) to stabilize transition states. Correlate dielectric constant with reaction rate .

- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to measure catalytic turnover rates. Optimize metal-ligand ratios (e.g., 1:2 for Cu²⁺ complexes) .

Q. How can mechanistic studies elucidate the role of this compound in facilitating nucleophilic substitution reactions?

Methodological Answer:

- Isotope Labeling: Synthesize deuterated this compound to track hydrogen transfer via ²H NMR. Compare kinetic isotope effects (KIE) for SN1 vs. SN2 pathways .

- Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to map energy profiles for transition states. Validate with experimental activation parameters (ΔH‡, ΔS‡) .

- Cross-Validation: Use Hammett plots to assess electronic effects of substituents on reaction rates. Correlate σ values with log(k) for meta/para derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.